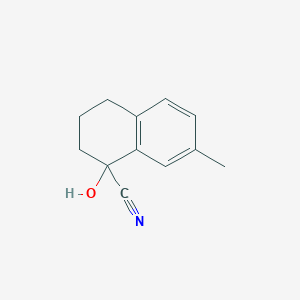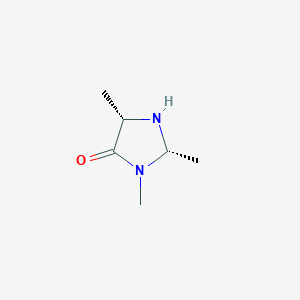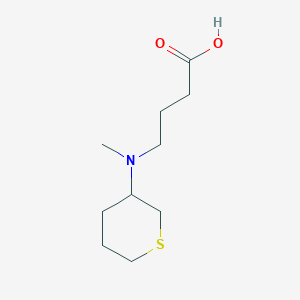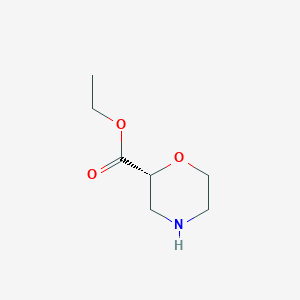
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is a complex organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a carbonitrile group attached to a tetrahydronaphthalene backbone
Méthodes De Préparation
The synthesis of 1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene. This intermediate can then undergo further functionalization to introduce the hydroxyl, methyl, and carbonitrile groups under specific reaction conditions. Industrial production methods may involve catalytic hydrogenation and subsequent functional group transformations using reagents such as hydrogen cyanide and methylating agents .
Analyse Des Réactions Chimiques
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, especially in the presence of strong electrophiles. Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .
Applications De Recherche Scientifique
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxyl and carbonitrile groups play crucial roles in these interactions, potentially leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile include:
1,2,3,4-Tetrahydronaphthalene: Lacks the functional groups present in the target compound, making it less reactive.
1-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar but lacks the methyl and carbonitrile groups.
7-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl and carbonitrile groups. The presence of hydroxyl, methyl, and carbonitrile groups in this compound makes it unique and more versatile in chemical reactions and applications
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1-hydroxy-7-methyl-3,4-dihydro-2H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-9-4-5-10-3-2-6-12(14,8-13)11(10)7-9/h4-5,7,14H,2-3,6H2,1H3 |
Clé InChI |
GGJXCRFARPBLKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCCC2(C#N)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)




![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)

